molecular formula C14H25NO11 B162920 N-Acetyl-D-lactosamine CAS No. 32181-59-2

N-Acetyl-D-lactosamine

Cat. No.: B162920
CAS No.: 32181-59-2
M. Wt: 383.35 g/mol
InChI Key: KFEUJDWYNGMDBV-UHFFFAOYSA-N
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Description

N-acetyl-D-Lactosamine is a disaccharide composed of galactose and N-acetylglucosamine. It is a significant structural element in various glycoconjugates of biological importance. This compound is found in human milk oligosaccharides and plays a crucial role in cellular recognition processes, including malignant transformation and metastasis .

Mechanism of Action

Target of Action

N-Acetyl-D-lactosamine (LacNAc) primarily targets lectins , a type of protein that can bind to specific sugar molecules . It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as the galectins . Galectins are a family of proteins that bind to LacNAc and play crucial roles in various biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .

Mode of Action

LacNAc interacts with its targets (lectins) through a process known as glycan binding . In this process, the lectin protein recognizes and binds to the LacNAc molecule, which can lead to various downstream effects depending on the specific lectin involved .

Biochemical Pathways

LacNAc is involved in several biochemical pathways. It is a component of many glycoproteins and functions as a carbohydrate antigen . It plays roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also a substrate for enzymes like galactosidases, fucosyltransferases, and sialyltransferases .

Pharmacokinetics

It is known that lacnac is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of LacNAc.

Result of Action

The binding of LacNAc to lectins like galectins can influence various cellular processes. For instance, it can affect cell-cell adhesion, immune response regulation, and apoptosis . Moreover, LacNAc is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis .

Action Environment

The action of LacNAc can be influenced by various environmental factors. For instance, the presence of other competing sugar molecules can affect the binding of LacNAc to its target lectins . Furthermore, changes in pH or temperature could potentially influence the stability and efficacy of LacNAc, although more research is needed to confirm these effects.

Safety and Hazards

When handling N-Acetyl-D-lactosamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-lactosamine plays a significant role in biochemical reactions. It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as galectins . It is also involved in studies of galactosidase, fucosyltransferase, sialyltransferase, and lectin inhibition .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is found in breast milk as a free disaccharide and is also a component of human milk oligosaccharides (HMOs), which have repeating and variably branched lactose and/or this compound units . These structures have evolved as natural prebiotics to drive the proper assembly of the infant healthy gut microbiota .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It functions as a carbohydrate antigen that is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also involved in the synthesis of various oligosaccharides .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the enzyme β-galactosidase from Thermus thermophilus HB27 increases this compound synthesis when room temperature ionic liquids (RTILs) are used instead of the traditional self-condensated products .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study involving 6-week-old C57BL/6J mice, it was found that the compound had the ability to modulate the gut microbiome .

Metabolic Pathways

This compound is involved in several metabolic pathways. The catabolic pathways of this compound in E. coli were proposed from bioinformatic analysis of the genome sequence of E. coli K-12 .

Subcellular Localization

It is known that the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation in porcine and bovine submaxillary gland cells occurs in the cis Golgi apparatus .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-D-Lactosamine can be synthesized enzymatically using β-galactosidase from Thermus thermophilus in the presence of room temperature ionic liquids. This method enhances the regioselectivity of the transglycosylation reaction, leading to increased synthesis of this compound . Another method involves the use of transformed yeast cells expressing a galactosyltransferase enzyme .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its efficiency and selectivity. The use of ionic liquids as co-solvents can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-D-Lactosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by specific oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

    N-acetylglucosamine: A monosaccharide that is a component of N-acetyl-D-Lactosamine.

    N-acetylgalactosamine: Another monosaccharide with similar structural properties.

    Lactose: A disaccharide composed of galactose and glucose, structurally similar to this compound.

Uniqueness: this compound is unique due to its specific role in cellular recognition and its involvement in the structure of human milk oligosaccharides. Its ability to interact with lectins and its significance in cancer research further distinguish it from other similar compounds .

Properties

IUPAC Name

N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUJDWYNGMDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865623
Record name 2-Acetamido-2-deoxy-4-O-hexopyranosylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32181-59-2
Record name N-Acetyl-D-lactosamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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